molecular formula C7H10OS B077725 2-Methyl-5-[(methylthio)methyl]furan CAS No. 13679-60-2

2-Methyl-5-[(methylthio)methyl]furan

Cat. No. B077725
CAS RN: 13679-60-2
M. Wt: 142.22 g/mol
InChI Key: WFHOSUSADRVYLU-UHFFFAOYSA-N
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Description

2-Methyl-5-[(methylthio)methyl]furan, also known as MMF, is a chemical compound that has been studied for its potential applications in scientific research. MMF is a furan derivative that contains a methylthio group, which gives it unique properties that make it useful for a variety of applications. In

Mechanism Of Action

The mechanism of action of 2-Methyl-5-[(methylthio)methyl]furan is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. ROS are known to cause damage to cells and tissues, and reducing their production can help to prevent or slow down the progression of various diseases.

Biochemical And Physiological Effects

2-Methyl-5-[(methylthio)methyl]furan has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can help to prevent or slow down the progression of various diseases. 2-Methyl-5-[(methylthio)methyl]furan has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Methyl-5-[(methylthio)methyl]furan for lab experiments is its stability. 2-Methyl-5-[(methylthio)methyl]furan is a stable compound that can be stored for long periods of time without degrading. This makes it ideal for use in experiments where stability is important. However, one of the limitations of 2-Methyl-5-[(methylthio)methyl]furan is its cost. 2-Methyl-5-[(methylthio)methyl]furan is a relatively expensive compound, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on 2-Methyl-5-[(methylthio)methyl]furan. One area of research is in the development of new drugs based on 2-Methyl-5-[(methylthio)methyl]furan. 2-Methyl-5-[(methylthio)methyl]furan has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. Another area of research is in the development of new synthetic methods for 2-Methyl-5-[(methylthio)methyl]furan. The current synthesis method is a multi-step process that can be time-consuming and expensive. Developing new synthetic methods could make 2-Methyl-5-[(methylthio)methyl]furan more accessible for research purposes. Finally, further research is needed to fully understand the mechanism of action of 2-Methyl-5-[(methylthio)methyl]furan and its potential applications in scientific research.

Scientific Research Applications

2-Methyl-5-[(methylthio)methyl]furan has been studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs. 2-Methyl-5-[(methylthio)methyl]furan has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

13679-60-2

Product Name

2-Methyl-5-[(methylthio)methyl]furan

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-methyl-5-(methylsulfanylmethyl)furan

InChI

InChI=1S/C7H10OS/c1-6-3-4-7(8-6)5-9-2/h3-4H,5H2,1-2H3

InChI Key

WFHOSUSADRVYLU-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CSC

Canonical SMILES

CC1=CC=C(O1)CSC

Origin of Product

United States

Synthesis routes and methods

Procedure details

a. 5-Methylfurfuryl methyl sulfide was prepared by reacting 5-methylfurfuryl-mercaptan with dimethyl sulfate in alkaline solution according to known methods. 5-Methylfurfurylmercaptan was obtained from the corresponding alcohol by the method described in Org.Syn. 35, 67 (1955). The product is a colorless liquid boiling at 71°-72°C./11 mm. Hg.
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